An In-Depth Technical Guide to the Synthesis of 5-(Piperidin-1-ylmethyl)quinolin-8-ol
An In-Depth Technical Guide to the Synthesis of 5-(Piperidin-1-ylmethyl)quinolin-8-ol
This guide provides a comprehensive, technically detailed protocol for the synthesis of 5-(Piperidin-1-ylmethyl)quinolin-8-ol, a Mannich base derivative of 8-hydroxyquinoline. Designed for researchers, medicinal chemists, and drug development professionals, this document elucidates the underlying chemical principles, provides a step-by-step experimental procedure, and outlines methods for structural verification and purification.
Introduction and Significance
8-Hydroxyquinoline (8-HQ) and its derivatives are renowned "privileged structures" in medicinal chemistry, known for their wide range of biological activities, including antibacterial, antifungal, anticancer, and neuroprotective effects.[1][2] Their therapeutic potential often stems from their ability to chelate essential metal ions, thereby disrupting critical enzymatic processes in pathogens or cancer cells.[3]
The title compound, 5-(Piperidin-1-ylmethyl)quinolin-8-ol, is synthesized via the Mannich reaction, a cornerstone of medicinal chemistry for introducing an aminomethyl group onto an active hydrogen-containing scaffold.[4][5] This modification can enhance the compound's pharmacokinetic properties, such as solubility and cell permeability, and modulate its biological activity. Specifically, aminomethylated 8-hydroxyquinolines have shown promise as anticancer agents, particularly against multidrug-resistant (MDR) cell lines.[1][6]
Synthesis Strategy: The Mannich Reaction
The most direct and efficient method for synthesizing 5-(Piperidin-1-ylmethyl)quinolin-8-ol is the three-component Mannich reaction.[4] This reaction involves the aminoalkylation of an acidic proton located on a carbon atom. In this specific synthesis, the components are:
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An active hydrogen compound: 8-Hydroxyquinoline. The electron-donating hydroxyl group at the C-8 position activates the quinoline ring, particularly at the ortho (C-7) and para (C-5) positions, making them susceptible to electrophilic substitution.
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A non-enolizable aldehyde: Formaldehyde is typically used.
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A secondary amine: Piperidine.
The reaction proceeds by forming an electrophilic iminium ion from piperidine and formaldehyde, which then attacks the electron-rich C-5 position of the 8-hydroxyquinoline ring.
Reaction Mechanism
The Mannich reaction mechanism for this synthesis can be described in two primary stages:
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Formation of the Eschenmoser Salt Analogue (Iminium Ion): Piperidine, a secondary amine, reacts with formaldehyde. The nitrogen atom's lone pair attacks the carbonyl carbon of formaldehyde. A subsequent proton transfer and dehydration (loss of a water molecule) result in the formation of a highly reactive piperidin-1-ylmethaniminium ion. This cation is a potent electrophile.
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Electrophilic Aromatic Substitution: The 8-hydroxyquinoline molecule, activated by the phenolic hydroxyl group, acts as a nucleophile. The electron-rich aromatic ring, specifically the C-5 position, attacks the electrophilic carbon of the iminium ion. A final deprotonation step re-establishes the aromaticity of the quinoline ring, yielding the final product, 5-(Piperidin-1-ylmethyl)quinolin-8-ol.
Below is a diagram illustrating the chemical reaction mechanism.
Caption: Figure 1: Mechanism of the Mannich Reaction.
Detailed Experimental Protocol
This protocol is a synthesized procedure based on established methodologies for the Mannich reaction on 8-hydroxyquinoline.[2][4]
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Moles (mmol) | Equiv. | Amount |
| 8-Hydroxyquinoline | C₉H₇NO | 145.16 | 10.0 | 1.0 | 1.45 g |
| Piperidine | C₅H₁₁N | 85.15 | 11.0 | 1.1 | 0.94 g (1.09 mL) |
| Formaldehyde (37% aq. soln.) | CH₂O | 30.03 | 12.0 | 1.2 | 0.97 mL |
| Ethanol (95%) | C₂H₅OH | 46.07 | - | - | 25 mL |
Synthesis Workflow
The overall workflow for the synthesis, purification, and analysis is depicted below.
Caption: Figure 2: Overall Synthesis Workflow.
Step-by-Step Procedure
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Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.45 g (10.0 mmol) of 8-hydroxyquinoline in 25 mL of 95% ethanol.
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Reagent Addition: To the stirred solution, add 1.09 mL (11.0 mmol) of piperidine. A slight exothermic reaction may be observed. Allow the mixture to stir for 10 minutes at room temperature.
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Formaldehyde Addition: Slowly add 0.97 mL (12.0 mmol) of a 37% aqueous formaldehyde solution to the flask.
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Reaction: Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain this temperature with stirring for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of Hexane:Ethyl Acetate (e.g., 7:3 v/v). The disappearance of the 8-hydroxyquinoline spot indicates reaction completion.
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Isolation: After the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature. Further cool the flask in an ice bath for 30-60 minutes to facilitate precipitation of the product.
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Filtration: Collect the precipitated solid product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials, followed by a wash with cold distilled water.
-
Purification (Recrystallization): Transfer the crude solid to a beaker and dissolve it in a minimum amount of hot ethanol. If the solid does not fully dissolve, add hot water dropwise until a clear solution is obtained. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
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Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold water, and dry them in a vacuum oven at 50-60 °C to a constant weight. The expected product is typically a pale yellow or off-white solid.
Characterization and Analysis
To confirm the identity and purity of the synthesized 5-(Piperidin-1-ylmethyl)quinolin-8-ol, the following analytical techniques are recommended.[7][8]
| Analysis Technique | Parameter | Expected Result |
| Appearance | Physical State | Pale yellow to off-white crystalline solid |
| Melting Point | Range | ~135-140 °C (literature values may vary) |
| ¹H NMR | Chemical Shifts (δ, ppm) | Aromatic protons (quinoline): ~6.9-8.8 ppm; -OH proton: ~9.5-10.0 ppm (broad); -CH₂- (benzylic): ~3.8-4.0 ppm (singlet); Piperidine protons: ~1.5-2.6 ppm (multiplets) |
| ¹³C NMR | Chemical Shifts (δ, ppm) | Aromatic carbons: ~110-155 ppm; Benzylic carbon (-CH₂-): ~55-60 ppm; Piperidine carbons: ~24-54 ppm |
| Mass Spectrometry | m/z (ESI+) | Expected [M+H]⁺: 243.15 |
Safety and Handling
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8-Hydroxyquinoline: Harmful if swallowed. Causes skin and serious eye irritation.
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Piperidine: Flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage.
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Formaldehyde: Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage. May cause an allergic skin reaction and is a suspected carcinogen.
-
Ethanol: Highly flammable liquid and vapor.
All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, must be worn at all times.
References
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Csuvik, O., & Szatmári, I. (2023). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. International Journal of Molecular Sciences, 24(9), 7915. [Link]
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Shaw, A. Y., et al. (2014). Synthesis and structure-activity relationship study of 8-hydroxyquinoline-derived Mannich bases as anticancer agents. Bioorganic & Medicinal Chemistry Letters, 24(15), 3447-3451. [Link]
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Siddiqui, A. A., et al. (2020). Synthesis of Novel 8-Hydroxyquinoline Derivatives through Mannich Reaction and their Biological Evaluation as Potential Immunomodulatory Agents. Medicinal Chemistry, 16(4), 531-543. [Link]
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El Faydy, M., et al. (2016). Synthesis, characterization and biological activity of some novel 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol derivatives. Journal of Materials and Environmental Science, 7(1), 356-361. [Link]
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Pape, V. F. S., et al. (2022). Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. Journal of Medicinal Chemistry, 65(11), 7729-7745. [Link]
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Siddiqi, H., et al. (2015). Synthesis of Mannich Bases of 8-Hydroxyquinoline. Journal of Basic & Applied Sciences, 11, 539-544. [Link]
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Request PDF for "Synthesis, characterization and biological activity of some novel 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol derivatives". (2016). ResearchGate. [Link]
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Pape, V. F. S., et al. (2022). Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. National Institutes of Health. [Link]
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Siddiqi, H., et al. (2015). Synthesis of Mannich Bases of 8-Hydroxyquinoline. Semantic Scholar. [Link]
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Siddiqi, H., et al. (2015). (PDF) Synthesis of Mannich Bases of 8-Hydroxyquinoline. ResearchGate. [Link]
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Szakács, G., et al. (2022). Synthesis and Cytoprotective Characterization of 8-Hydroxyquinoline Betti Products. MDPI. [Link]
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El Faydy, M., et al. (2016). Synthesis,characterization and biological activity of some novel 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol derivatives. ISC E-journals. [Link]
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Al-Salahi, R., et al. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. [Link]
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Wang, Y., et al. (2019). Synthesis and anti-phytopathogenic activity of 8-hydroxyquinoline derivatives. RSC Advances, 9(52), 30454-30462. [Link]
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Burckhalter, J. H., et al. (1954). Amino- and Chloromethylation of 8-Quinolinol. Mechanism of Preponderant ortho Substitution in Phenols under Mannich Conditions. The Journal of Organic Chemistry, 19(9), 1386-1394. [Link]
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Organic Chemistry Portal. Mannich Reaction. [Link]
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Ali, A., et al. (2022). Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases: A Biochemical and In Silico Approach. MDPI. [Link]
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Al-Tubuly, A. A., et al. (2018). Identification of the anti-mycobacterial functional properties of piperidinol derivatives. FEBS Open Bio, 8(1), 101-110. [Link]
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